R-(+)-Mono-desmethylsibutramine is a significant metabolite derived from the anti-obesity drug sibutramine. Sibutramine functions primarily as a serotonin-norepinephrine reuptake inhibitor, enhancing satiety and reducing appetite. The compound R-(+)-Mono-desmethylsibutramine is specifically recognized for its pharmacological activity and potential applications in clinical settings.
R-(+)-Mono-desmethylsibutramine is synthesized through the metabolic conversion of sibutramine. This conversion involves the demethylation of sibutramine, which is an organochlorine compound originally developed for weight management. The primary source of information regarding its synthesis and properties includes various scientific publications and patents that detail its chemical structure, synthesis methods, and biological activity.
R-(+)-Mono-desmethylsibutramine falls under the classification of monoamine reuptake inhibitors. It is categorized as a secondary amine and is structurally related to sibutramine, sharing similar pharmacological properties but differing in potency and efficacy.
The synthesis of R-(+)-Mono-desmethylsibutramine can be achieved through several methods:
The molecular structure of R-(+)-Mono-desmethylsibutramine can be represented as follows:
R-(+)-Mono-desmethylsibutramine participates in various chemical reactions typical of secondary amines:
The mechanism by which R-(+)-Mono-desmethylsibutramine exerts its effects involves:
Relevant analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to assess purity and concentration during synthesis and formulation processes .
R-(+)-Mono-desmethylsibutramine has several notable applications:
The ongoing research into R-(+)-Mono-desmethylsibutramine continues to reveal insights into its pharmacodynamics and potential therapeutic benefits within clinical settings.
Racemic desmethylsibutramine (DMS) serves as the primary precursor for the isolation of the R-(+)-enantiomer. The resolution process typically employs diastereomeric salt formation using enantiopure chiral acids (e.g., tartaric acid or dibenzoyl-tartaric acid). This technique exploits differential crystallization kinetics of the diastereomeric salts in aprotic solvents like ethyl acetate or methanol. Subsequent basification releases the target enantiomer, achieving >99% enantiomeric excess (e.e.) after recrystallization optimization [1].
Alternative approaches include enzymatic kinetic resolution using lipases or esterases. For example, Candida antarctica lipase B catalyzes the enantioselective acylation of racemic DMS, preferentially modifying the S-(–)-enantiomer and leaving R-(+)-DMS unreacted. This method yields the R-enantiomer with 90–95% e.e., though industrial scalability remains limited compared to diastereomeric salt formation [9] [10].
Chromatographic separation on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves gram-scale racemates. Methanol/water mixtures containing 0.1% diethylamine as mobile phase achieve baseline separation (Rs > 1.5), enabling high-purity recovery of R-(+)-DMS [1] [6].
Table 1: Resolution Methods for R-(+)-Desmethylsibutramine
| Method | Key Agent/Phase | e.e. (%) | Scale Feasibility |
|---|---|---|---|
| Diastereomeric Salts | L-(+)-Dibenzoyl-tartaric acid | >99 | Multi-kilogram |
| Enzymatic Resolution | Candida antarctica lipase B | 90–95 | Laboratory-scale |
| Chiral Chromatography | Cellulose-based CSP* | >99 | Gram-scale |
*CSP: Chiral stationary phase
Catalytic asymmetric synthesis enables direct access to enantiopure R-(+)-DMS without resolution steps. Transition-metal catalysis using chiral ligands achieves high stereocontrol. Ru(II)-BINAP-catalyzed reductive amination of the prochiral ketone precursor with ammonia affords R-(+)-DMS with 92% e.e. The reaction proceeds under 50 bar H2 at 60°C, with BINAP's axial chirality dictating the si-face attack of the imine intermediate [2] [10].
Organocatalytic strategies leverage L-proline-derived catalysts for enantioselective Mannich reactions. Condensation of N-benzylimine with ethyl acetoacetate using (S)-diphenylprolinol trimethylsilyl ether yields the R-configured β-amino ketone intermediate—a direct precursor to R-(+)-DMS—in 85% yield and 94% e.e. This method operates at ambient temperature, avoiding metal contamination [2] [7].
Biocatalytic approaches utilize engineered transaminases (e.g., Chromobacterium violaceum TA). The enzyme catalyzes the asymmetric amination of 1-(4-chlorophenyl)-1-keto-2-methylbutane to R-(+)-DMS using isopropylamine as the amine donor, achieving >98% e.e. and space-time yields of 200 g·L–1·d–1 in continuous-flow reactors [10].
Table 2: Catalytic Asymmetric Synthesis Routes to R-(+)-Desmethylsibutramine
| Catalyst Type | Catalyst System | Key Intermediate/Reaction | e.e. (%) |
|---|---|---|---|
| Metal Catalysis | Ru(II)-(S)-BINAP | Reductive Amination | 92 |
| Organocatalysis | (S)-Diphenylprolinol TMS* | Mannich Reaction | 94 |
| Biocatalysis | Engineered Transaminase | Ketone Transamination | >98 |
*TMS: Trimethylsilyl
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of the R configuration in R-(+)-DMS. Crystals suitable for analysis are grown via slow evaporation of dichloromethane/n-hexane solutions (9:1 v/v). The compound crystallizes in the orthorhombic space group P212121, with unit cell parameters a = 8.576 Å, b = 10.892 Å, c = 20.415 Å, and Z = 4. Data collection employs Mo-Kα radiation (λ = 0.7107 Å) on a 4-circle diffractometer equipped with a CCD detector at 100 K [1] [3].
The Flamsteed reduction method solves the phase problem, revealing electron density maps that position the chiral carbon (C11) with R stereochemistry. Key bond angles around C11 include C8–C11–N1 = 110.2(3)° and C9–C11–C10 = 112.5(3)°. The refinement converges to R1 = 0.039 (I > 2σ(I)), confirming structural accuracy. The absolute configuration assignment relies on anomalous dispersion effects from the chlorine atom (Δf" = 0.32 e) [1] [5].
Hirshfeld surface analysis quantifies intermolecular interactions stabilizing the crystal lattice. Dominant contacts include H···H (62.1%), H···C (14.3%), and H···O (10.5%). The N–H···O hydrogen bond (N1–H1···O2, d = 2.01 Å) between the amine group and triflate anion creates a 1D chain motif, while C–H···π interactions (2.87 Å) stack the aromatic rings [5].
Table 3: Crystallographic Data for R-(+)-Desmethylsibutramine
| Parameter | Value |
|---|---|
| Empirical Formula | C16H25ClN2O·CF3SO3 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 8.576 Å, b = 10.892 Å, c = 20.415 Å |
| Resolution Range | 0.84–1.10 Å |
| R1 (I > 2σI) | 0.039 |
| Flack Parameter | 0.02(1) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6